

Application Note: Quantification of Sulisobenzone by HPLC-UV

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Compound of Interest

Compound Name: Sulisobenzone

Cat. No.: B1217978

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Introduction

Sulisobenzone (Benzophenone-4) is a water-soluble UVB and short-wave UVA filter commonly used in sunscreen and other cosmetic formulations to protect the skin from sun damage.[1][2] Accurate and reliable quantification of **sulisobenzone** in raw materials and finished products is crucial for ensuring product efficacy and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of **sulisobenzone**. The provided protocols are intended for use by researchers, scientists, and drug development professionals.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **sulisobenzone** from other components in a sample matrix.[3][4] The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous, acidified buffer.[1] An isocratic elution is employed for consistent and reproducible results. Quantification is performed by detecting the UV absorbance of **sulisobenzone** at its maximum wavelength and comparing the peak area to that of a known standard.

Sulisobenzone has UV maxima at approximately 225, 243, 287, and 325 nm.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions, compiled from various validated methods.

Table 1: HPLC-UV Chromatographic Conditions for **Sulisobenzone** Quantification

Parameter	Method 1	Method 2
HPLC System	HPLC with UV/Vis Detector	HPLC with UV spectrophotometric detection
Column	Kromasil C18 (150 x 4.6 mm, 5 µm)	C18 stationary phase
Mobile Phase	0.2% Formic Acid in Water : Acetonitrile (65:35 v/v)	Ethanol : Water : Acetic Acid (70:29.5:0.5 v/v/v)
Flow Rate	1.0 mL/min	0.5 mL/min
Injection Volume	10 µL	20 µL
Column Temperature	Ambient	Not specified
UV Detection	287 nm	313 nm
Run Time	~10 minutes	~25 minutes

Preparation of Solutions

- Method 1: Prepare a 0.2% solution of formic acid in HPLC-grade water. Filter and degas. Mix with acetonitrile in a 65:35 (v/v) ratio.
- Method 2: Mix HPLC-grade ethanol, water, and glacial acetic acid in a 70:29.5:0.5 (v/v/v) ratio. Filter and degas.
- Accurately weigh approximately 25 mg of **sulisobenzone** reference standard.
- Transfer to a 25 mL volumetric flask.

- Dissolve in and dilute to volume with a suitable solvent such as methanol or the mobile phase. **Sulisobenzone** is soluble in ethanol, DMSO, and dimethylformamide.
- Sonicate for 10 minutes to ensure complete dissolution.

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

The sample preparation will vary depending on the matrix (e.g., raw material, sunscreen lotion).

- For Raw Material:
 - Accurately weigh an appropriate amount of the **sulisobenzone** sample.
 - Dissolve in and dilute with the mobile phase to achieve a theoretical concentration within the calibration range.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- For Sunscreen Formulations:
 - Accurately weigh a portion of the sunscreen product into a suitable container.
 - Add a known volume of a suitable extraction solvent (e.g., ethanol).
 - Sonicate for at least 30 minutes to extract the **sulisobenzone**.
 - Centrifuge or filter to remove undissolved excipients.
 - Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.
 - Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

Data Analysis and Quantification

- Inject the prepared standards and samples into the HPLC system.
- Record the peak areas from the resulting chromatograms.
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Perform a linear regression analysis of the calibration curve to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). The r^2 value should be ≥ 0.999 .
- Determine the concentration of **sulisobenzone** in the samples by interpolating their peak areas from the calibration curve.
- Calculate the final concentration in the original sample, accounting for all dilution factors.

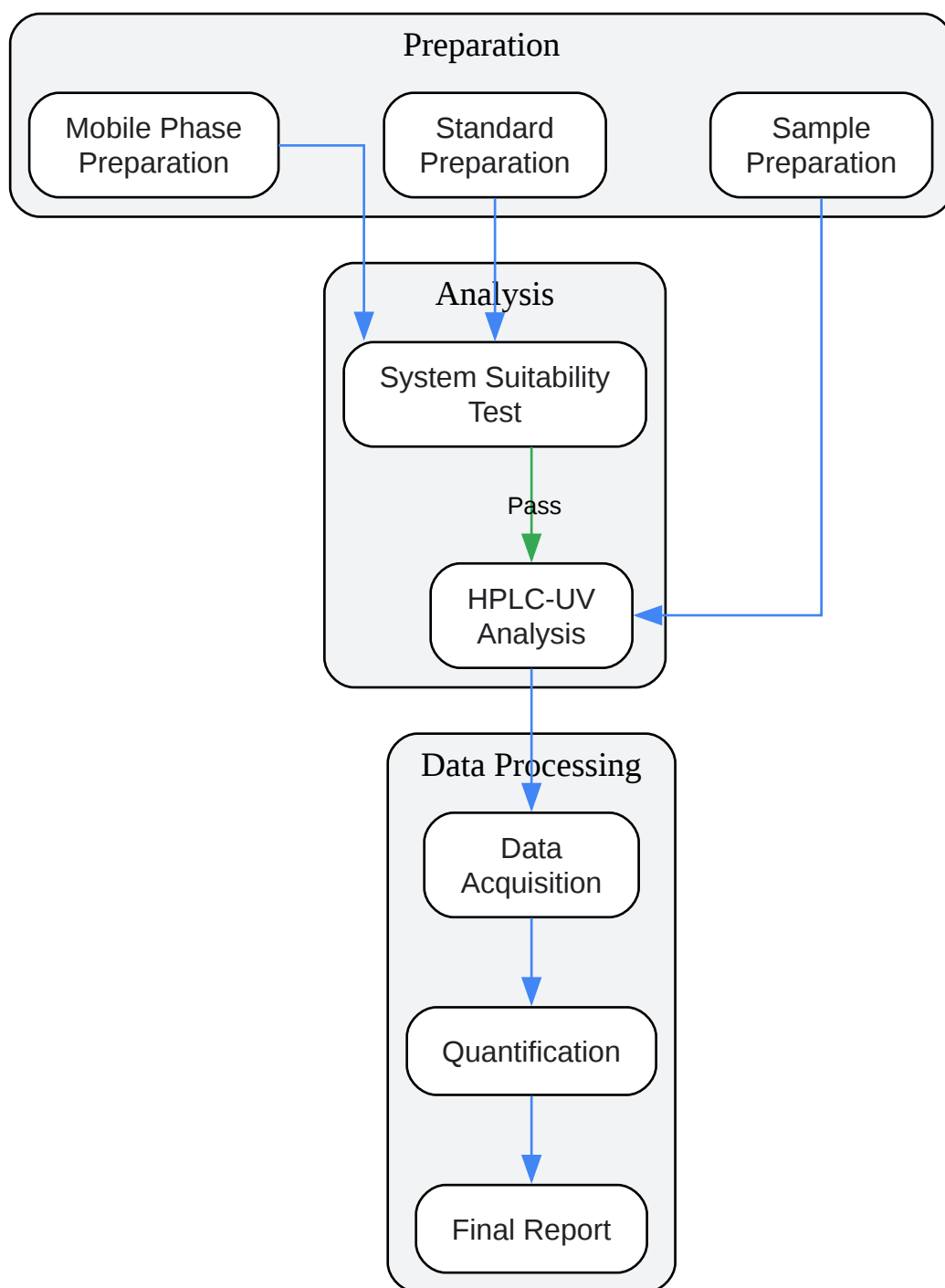
Method Validation Data

The following table summarizes typical method validation parameters for the quantification of **sulisobenzone** by HPLC-UV.

Table 3: Summary of Validation Parameters

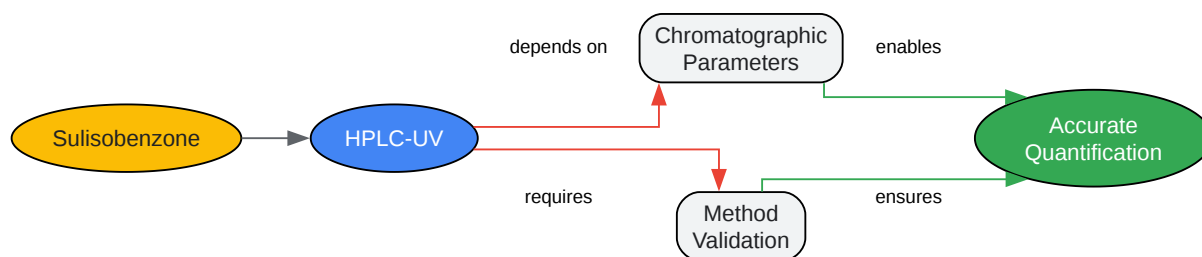
Parameter	Typical Performance
Linearity Range	1.0 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	20 mg/L
Limit of Quantification (LOQ)	Typically 3 x LOD
Accuracy (Recovery)	95.4 ± 2.1% to 98.5 ± 2.1%
Precision (RSD)	Intra- and Inter-day RSD ≤ 2%

Visualizations



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Caption: Experimental workflow for **sulisobenzone** quantification by HPLC-UV.



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Caption: Logical relationship for accurate **sulisobenzene** analysis.

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